4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine
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Overview
Description
4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine: is a chemical compound with the molecular formula C6H5ClF2N2S It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position, a difluoromethyl group at the 6-position, and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and difluoromethylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The difluoromethylthiol is reacted with 4-chloropyrimidine to introduce the difluoromethyl group at the 6-position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives by reducing the chloro or difluoromethyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: New pyrimidine derivatives with different substituents at the 4-position.
Scientific Research Applications
Chemistry: 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit biological activity that could be harnessed in the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: It can bind to the active sites of enzymes, inhibiting their catalytic activity. This can lead to the disruption of metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Interfering with DNA/RNA: It may bind to nucleic acids, interfering with replication or transcription processes.
Comparison with Similar Compounds
4-Chloro-6-(difluoromethyl)pyrimidine: Lacks the methylthio group at the 2-position.
4-Chloro-6-(trifluoromethyl)-2-(methylthio)pyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-2-(methylthio)pyrimidine: Lacks the difluoromethyl group at the 6-position.
Uniqueness: 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine is unique due to the presence of both the difluoromethyl and methylthio groups. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-(difluoromethyl)-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2S/c1-12-6-10-3(5(8)9)2-4(7)11-6/h2,5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRHHFIDUYHBOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719870 |
Source
|
Record name | 4-Chloro-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-68-9 |
Source
|
Record name | 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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